4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS structure
4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS structure
An In-depth Technical Guide to 4-(Iodoacetamidomethyl)cyclohexanecarboxylic Acid-NHS: Structure, Mechanism, and Application
Introduction: The Architectonics of Precision Bioconjugation
In the landscape of modern drug development and proteomics, the ability to covalently link biomolecules with precision and stability is paramount. Heterobifunctional crosslinkers are the molecular architects of these constructs, enabling the creation of complex entities such as antibody-drug conjugates (ADCs), diagnostic probes, and immobilized protein arrays. Among these critical reagents is 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid N-hydroxysuccinimide ester, a molecule engineered for controlled, sequential conjugation to amine and sulfhydryl residues.
This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond mere protocol to explore the causal chemistry, strategic considerations, and field-proven methodologies that underpin successful conjugation with this versatile crosslinker. We will dissect its structure, elucidate its dual-reaction mechanism, and provide robust frameworks for its practical application.
Chapter 1: Molecular Dissection and Physicochemical Properties
4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS is a non-cleavable, heterobifunctional crosslinker. Its power lies in its distinct reactive ends, separated by a cyclohexane spacer arm. This structure provides a deliberate and controlled approach to bioconjugation.[1]
-
Iodoacetyl Group: This moiety is a haloacetyl derivative, a class of chemical groups that are highly reactive toward sulfhydryl groups (-SH), such as those found on cysteine residues in proteins.[2] The reaction proceeds via nucleophilic substitution, forming a highly stable thioether bond.[2]
-
N-Hydroxysuccinimide (NHS) Ester: The NHS ester is one of the most common and efficient functionalities for targeting primary amines (-NH₂), which are abundant on proteins at the N-terminus and on the side chains of lysine residues.[3][4] This reaction results in a stable, irreversible amide bond.[5][6]
-
Cyclohexane Spacer Arm: The cyclohexane ring provides a rigid and chemically stable spacer between the two reactive ends. This defined separation prevents steric hindrance and helps maintain the structural integrity and biological activity of the conjugated molecules.
Molecular Structure Diagram
Caption: Chemical Structure of the Heterobifunctional Crosslinker.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₃IN₂O₅ | [1] |
| Molecular Weight | 450.27 g/mol | [1] |
| CAS Number | 343803-27-0 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in anhydrous DMSO or DMF | [7][8] |
| Storage | Store at -20°C or below, desiccated, protected from light |[1][9] |
Chapter 2: The Dual-Mechanism of Action
The utility of this crosslinker is rooted in its ability to facilitate two distinct chemical reactions in a controlled, sequential manner. Understanding the kinetics and optimal conditions for each reaction is critical for achieving high-yield, specific conjugations.
The Amine-Reactive Moiety: NHS Ester Chemistry
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[6] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[5][10]
Key Causality: The reaction's efficiency is a direct function of pH.
-
Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and drastically slowing the desired reaction.[6]
-
Optimal pH (7.2-8.5): This range represents a critical balance. It is high enough to ensure a sufficient population of deprotonated, nucleophilic amines but low enough to manage the rate of the primary competing reaction: hydrolysis.[11][12]
-
High pH (>9): The concentration of hydroxide ions becomes significant, leading to rapid hydrolysis of the NHS ester. The half-life of the ester can drop from hours at pH 7 to mere minutes at pH 9, severely reducing conjugation efficiency.[5][6][11]
Caption: Mechanism of NHS ester reaction with a primary amine.
The Sulfhydryl-Reactive Moiety: Iodoacetamide Chemistry
The iodoacetyl group reacts with sulfhydryl groups via an Sₙ2-type nucleophilic substitution.[2] The sulfur atom of a deprotonated thiol (thiolate anion) attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage.[2]
Key Causality: This reaction is also pH-dependent, as the thiol must be in its nucleophilic thiolate form.
-
Optimal pH (~8.0-8.5): The pKa of the cysteine sulfhydryl group is approximately 8.5.[13] Performing the reaction at or slightly below this pH ensures a sufficient concentration of the reactive thiolate anion while minimizing potential side reactions.
-
Side Reactions: It is a critical field insight that iodoacetamide is not perfectly specific. In the absence of available sulfhydryls, or with a large excess of the reagent over extended periods, iodoacetamide can react with other nucleophilic residues such as histidine, methionine, and even N-terminal amino groups.[9][14][15][16] Careful control of stoichiometry and reaction time is therefore essential to ensure specificity.
Caption: Mechanism of iodoacetamide reaction with a sulfhydryl group.
Chapter 3: Strategic Application Framework
The dual-reactivity of this crosslinker makes it an invaluable tool for applications requiring the specific linkage of two different biomolecules, most notably in the construction of Antibody-Drug Conjugates (ADCs).[3]
Primary Applications:
-
Antibody-Drug Conjugation (ADC): Covalently linking a thiol-containing cytotoxic drug to the lysine residues of a monoclonal antibody.[3][4]
-
Enzyme-Antibody Conjugates: Creating diagnostic or therapeutic reagents by linking an enzyme to an antibody.
-
Surface Immobilization: Attaching a protein to a surface (e.g., beads, biosensor chip) that has been functionalized with either primary amines or sulfhydryl groups.[1]
-
Peptide Labeling: Conjugating peptides with reporter molecules (e.g., fluorophores, biotin) for use in assays.
Table 2: Critical Parameters for Conjugation Strategy
| Parameter | NHS Ester Reaction (Step 1) | Iodoacetamide Reaction (Step 2) | Rationale & Causality |
|---|---|---|---|
| pH | 7.2 - 8.5 | 8.0 - 8.5 | Balances amine/thiol deprotonation for nucleophilicity against reagent hydrolysis and side reactions.[2][11] |
| Buffer Choice | Phosphate, Bicarbonate, Borate, HEPES | Phosphate, Borate, HEPES | Crucial: Avoid primary amine buffers (e.g., Tris, Glycine) in Step 1 as they compete with the target.[7] Avoid thiol-containing buffers/reagents (e.g., DTT, BME) in Step 2. |
| Temperature | 4°C to Room Temp (20-25°C) | 4°C to Room Temp (20-25°C) | Lower temperatures slow hydrolysis and side reactions, allowing for longer, more controlled incubations.[6][11] |
| Molar Excess | 10- to 20-fold excess of crosslinker over protein | 5- to 10-fold excess of activated protein over thiol-molecule | Empirically determined, but excess drives the reaction to completion. Excess must be removed between steps.[4][6] |
| Reaction Time | 30-60 min (RT) or 2-4 hours (4°C) | 1-2 hours (RT) or 4-16 hours (4°C) | Must be optimized. Longer times risk reagent degradation and increased side reactions.[6][16] |
Chapter 4: Field-Proven Experimental Protocol
The following is a generalized, self-validating two-step protocol for conjugating an amine-containing protein (Protein-NH₂) with a sulfhydryl-containing molecule (Molecule-SH).
Materials & Reagents
-
Protein-NH₂: In an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5).
-
Molecule-SH: Prepared according to its specific handling instructions.
-
Crosslinker: 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS.
-
Solvent: Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.3.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (desalting) columns.
Experimental Workflow
Caption: A validated two-step experimental workflow for bioconjugation.
Detailed Methodology
Step 1: Activation of Protein-NH₂
-
Prepare Crosslinker Stock: Immediately before use, dissolve the crosslinker in anhydrous DMSO to a concentration of 10-20 mM.[17]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein-NH₂ solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.[6]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Purification of Activated Protein: Immediately remove excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer for the next step (e.g., 0.1 M Phosphate, pH 8.3). This is a critical self-validating step to prevent the iodoacetyl groups from reacting with any remaining free amines on the protein population.
Step 2: Conjugation to Molecule-SH
-
pH Adjustment: Ensure the buffer of the purified, activated protein is at the optimal pH for the iodoacetamide reaction (~8.3).
-
Conjugation: Add the Molecule-SH to the activated protein solution. A slight molar excess of the activated protein may be used to drive the reaction.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C. It is advisable to perform this step in the dark, as iodo-compounds can be light-sensitive.[9]
-
Quenching: Stop the reaction by adding a quenching agent. A small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any remaining iodoacetyl groups. Alternatively, Tris buffer can be added if quenching of any residual (hydrolyzed) NHS esters is also desired.[6]
-
Final Purification: Purify the final conjugate to remove excess reagents and unconjugated molecules using size-exclusion chromatography, dialysis, or another appropriate chromatographic method.
Chapter 5: Troubleshooting and Quality Control
A robust experimental design includes anticipating and addressing potential challenges.
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low/No Conjugation | 1. Hydrolyzed NHS ester due to moisture or high pH. 2. Inactive crosslinker (improper storage). 3. Competing nucleophiles in buffer (e.g., Tris). 4. Insufficiently nucleophilic amine/thiol (pH too low). | 1. Use fresh, anhydrous DMSO/DMF. Ensure buffer pH is optimal. Prepare crosslinker solution immediately before use.[8] 2. Verify storage conditions (-20°C, desiccated). 3. Use non-amine, non-thiol buffers like PBS, HEPES, Borate. 4. Verify and adjust buffer pH for each reaction step. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Over-modification of the protein, leading to conformational changes and aggregation. | 1. Keep final solvent concentration <10%. 2. Reduce the molar excess of the crosslinker. Shorten reaction time or perform at a lower temperature. |
| High Polydispersity / Aggregation | 1. Failure to remove excess crosslinker between steps, leading to intermolecular crosslinking. 2. Non-specific reactions. | 1. Ensure the intermediate purification step is efficient. Use a fresh, properly sized desalting column. 2. Reduce molar excess of iodoacetamide and/or shorten reaction time for Step 2. |
Quality Control: The success of the conjugation should be verified analytically.
-
SDS-PAGE: To visualize a shift in the molecular weight of the conjugated protein.
-
Mass Spectrometry (MS): To confirm the exact mass of the final conjugate and determine the drug-to-antibody ratio (DAR) in ADC development.
-
UV-Vis Spectroscopy: To quantify protein and, if applicable, drug/label concentration.
-
High-Performance Liquid Chromatography (HPLC): Especially size-exclusion (SEC) or hydrophobic interaction (HIC) for assessing purity and aggregation.
References
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available from: [Link]
-
LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. PubMed. Available from: [Link]
-
LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. ResearchGate. Available from: [Link]
-
4-(Iodoacetamidomethyl)Cyclohexanecarboxylic Acid-Nhs | 343803-27-0. ChemicalCell. Available from: [Link]
-
Overalkylation of a Protein Digest with Iodoacetamide. ACS Publications. Available from: [Link]
-
THE REACTION OF IODOACETATE AND OF IODOACETAMIDE WITH VARIOUS SULFHYDRYL GROUPS, WITH UREASE, AND WITH YEAST PREPARATIONS. R Discovery. Available from: [Link]
-
What is SPDP Crosslinker?. AxisPharm. Available from: [Link]
-
2-Iodoacetamide. UBPBio. Available from: [Link]
-
Fast Cysteine Bioconjugation Chemistry. NIH. Available from: [Link]
Sources
- 1. 4-(Iodoacetamidomethyl)Cyclohexanecarboxylic Acid-Nhs | 343803-27-0 | ChemicalCell [chemicalcell.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ubpbio.com [ubpbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 13. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
